molecular formula C31H22N4O3 B430171 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B430171
M. Wt: 498.5g/mol
InChI Key: HPIRKNYNOGTJNZ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety, a nitrophenyl group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of the indole, nitrophenyl, and quinazolinone moieties, which contribute to its diverse chemical reactivity and potential applications. Its structural complexity and functional versatility make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C31H22N4O3

Molecular Weight

498.5g/mol

IUPAC Name

2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C31H22N4O3/c36-31-27-11-4-6-12-28(27)32-30(34(31)24-15-17-25(18-16-24)35(37)38)19-14-23-21-33(20-22-8-2-1-3-9-22)29-13-7-5-10-26(23)29/h1-19,21H,20H2/b19-14+

InChI Key

HPIRKNYNOGTJNZ-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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